Ethyl 2-[(4-formylphenoxy)methyl]benzoate
Description
Ethyl 2-[(4-formylphenoxy)methyl]benzoate is an organic compound with the molecular formula C17H16O4. It is a benzoate ester derivative, characterized by the presence of a formyl group attached to a phenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
ethyl 2-[(4-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)16-6-4-3-5-14(16)12-21-15-9-7-13(11-18)8-10-15/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWWPBMDKPEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532057 | |
| Record name | Ethyl 2-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88630-35-7 | |
| Record name | Ethyl 2-[(4-formylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-formylphenoxy)methyl]benzoate typically involves the esterification of 2-[(4-formylphenoxy)methyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-[(4-carboxyphenoxy)methyl]benzoic acid.
Reduction: Ethyl 2-[(4-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(4-formylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-formylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester moiety can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-formylphenoxy)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate: Contains an additional methoxy group on the phenoxy ring.
Ethyl 4-[(2-formylphenoxy)methyl]benzoate: The formyl group is positioned differently on the phenoxy ring.
Uniqueness
Ethyl 2-[(4-formylphenoxy)methyl]benzoate is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the formyl group and the nature of the ester moiety contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(4-formylphenoxy)methyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer research. This article provides an overview of its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoate moiety linked to a formylphenoxy group. Its molecular formula is , and it exhibits properties typical of benzoate esters. The compound's structure allows for various interactions with biological molecules, which contribute to its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydrophobic Interactions : The methoxyphenoxy moiety engages in hydrophobic interactions with biological targets, influencing their stability and function.
- Hydrolysis : The ester moiety can undergo hydrolysis to release active benzoic acid derivatives, which may exert various biological effects through different signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains and fungi. This activity is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism likely involves inhibition of specific signaling pathways that mediate inflammation.
Anti-cancer Activity
This compound has shown promise in cancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound's structural components may interact with cellular pathways involved in cell cycle regulation and apoptosis induction.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Esterification : Benzoic acid derivatives are reacted with alcohols under acidic conditions to form esters.
- Formylation : The introduction of the formyl group can be achieved through various methods, including Vilsmeier-Haack reactions or by using formic acid derivatives.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anti-inflammatory Research : In a preclinical trial, this compound was shown to reduce inflammation markers in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.
- Cancer Cell Line Testing : A recent study evaluated the effects of this compound on various cancer cell lines, revealing that it induced apoptosis and inhibited proliferation through modulation of key signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
